molecular formula C21H25FN2O6S2 B3410748 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-99-8

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3410748
CAS No.: 898452-99-8
M. Wt: 484.6 g/mol
InChI Key: RTCYWGFLIHWGMT-UHFFFAOYSA-N
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Description

The compound 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS: 1172262-16-6) is a spirocyclic diazaspiro derivative featuring two distinct sulfonyl substituents: a 4-fluoro-3-methylphenylsulfonyl group at position 8 and a 4-methoxyphenylsulfonyl group at position 2. Its molecular formula is C₁₄H₁₉FN₂O₃S (MW: 314.38 g/mol) .

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O6S2/c1-16-15-19(7-8-20(16)22)31(25,26)23-11-9-21(10-12-23)24(13-14-30-21)32(27,28)18-5-3-17(29-2)4-6-18/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCYWGFLIHWGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities
Target Compound C₁₄H₁₉FN₂O₃S 314.38 8-(4-Fluoro-3-methylphenyl)sulfonyl, 4-(4-methoxyphenyl)sulfonyl Limited pharmacological data; structural rigidity may influence binding
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₅H₂₂N₂O₆S₂ 390.47 8-methylsulfonyl, 4-(4-methoxyphenyl)sulfonyl Higher molecular weight; methylsulfonyl group may reduce lipophilicity
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₃H₁₈N₂O₃S 282.36 4-phenylsulfonyl Simpler structure; lower MW; phenyl group increases lipophilicity vs. methoxy
1-(Phenylsulfonyl)-8-(quinoxalin-2-yl)-1,8-diazaspiro[4.5]decane C₂₁H₂₂N₄O₂S 406.50 1-phenylsulfonyl, 8-quinoxalin-2-yl Quinoxaline moiety enhances π-π stacking; potential CNS activity
(5S,6S)-4-(3,4-Dimethoxyphenyl)sulfonyl)-6-fluoro-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide C₂₄H₂₇FN₂O₅S 474.55 4-(3,4-dimethoxyphenyl)sulfonyl, 6-fluoro, 8-carboxamide Carboxamide group improves solubility; fluorination may enhance metabolic stability

Pharmacological and Physicochemical Properties

  • Lipophilicity (log P):

    • The target compound’s 4-fluoro-3-methylphenyl group increases lipophilicity compared to analogs with methoxy substituents (e.g., 4-methoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility .
    • Compound 25 in (log P ~3–5) suggests that substituents like carboxamide or methoxy groups lower log P, favoring solubility .
  • Biological Activity:

    • Anticonvulsant analogs (e.g., ) demonstrate that spirocyclic diazaspiro scaffolds with fluorinated aryl groups exhibit CNS activity. The target compound’s fluorinated substituent aligns with this trend .
    • Compound 24 () shows affinity for orexin receptors, highlighting the role of sulfonyl groups in receptor binding .
  • Synthetic Accessibility:

    • Sulfonyl group introduction (e.g., via sodium ethoxide-mediated reactions in ) is a common strategy for analogs . The target compound’s synthesis likely involves sequential sulfonylation steps.

Stability and Metabolic Considerations

  • The electron-withdrawing sulfonyl groups may reduce metabolic oxidation but increase susceptibility to hydrolysis.
  • The spirocyclic core minimizes ring strain, enhancing stability compared to non-spiro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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